molecular formula C7H4BrNO3S B2898553 7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 2137631-23-1

7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2898553
CAS No.: 2137631-23-1
M. Wt: 262.08
InChI Key: QATFYHFAVCVRHC-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a bromine atom at the 7th position and a sulfone group at the 1,1-dioxide position. Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the bromination of benzo[d]isothiazol-3(2H)-one followed by oxidation to introduce the sulfone group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by oxidation with hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to achieve the sulfone functionality .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfone group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting protein-protein interactions. Additionally, it can modulate signaling pathways by interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of both a bromine atom and a sulfone group, which confer specific reactivity and biological activity.

Properties

IUPAC Name

7-bromo-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3S/c8-5-3-1-2-4-6(5)13(11,12)9-7(4)10/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATFYHFAVCVRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137631-23-1
Record name 7-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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